molecular formula C15H15Br2NO2 B2356113 1,6-Dibromonaphthalen-2-yl diethylcarbamate CAS No. 446307-68-2

1,6-Dibromonaphthalen-2-yl diethylcarbamate

Cat. No.: B2356113
CAS No.: 446307-68-2
M. Wt: 401.098
InChI Key: WCSFBMKVBLPWQH-UHFFFAOYSA-N
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Description

1,6-Dibromonaphthalen-2-yl diethylcarbamate is a chemical compound with the molecular formula C16H16Br2NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dibromonaphthalen-2-yl diethylcarbamate typically involves the bromination of naphthalene followed by the introduction of the diethylcarbamate group. One common method includes the following steps:

    Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 1,6-dibromonaphthalene.

    Formation of Diethylcarbamate: The 1,6-dibromonaphthalene is then reacted with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromonaphthalen-2-yl diethylcarbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the naphthalene ring.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.

    Reduction Products: Reduction can yield partially or fully reduced naphthalene derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of diethylamine and the corresponding alcohol.

Scientific Research Applications

1,6-Dibromonaphthalen-2-yl diethylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,6-Dibromonaphthalen-2-yl diethylcarbamate involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and carbamate group can interact with enzymes, receptors, or other proteins, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dibromonaphthalene: Lacks the diethylcarbamate group but shares the brominated naphthalene core.

    2,6-Dibromonaphthalene: Similar structure but with bromine atoms at different positions.

    Naphthalene-2-yl diethylcarbamate: Contains the diethylcarbamate group but lacks bromine atoms.

Uniqueness

1,6-Dibromonaphthalen-2-yl diethylcarbamate is unique due to the presence of both bromine atoms and the diethylcarbamate group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1,6-dibromonaphthalen-2-yl) N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br2NO2/c1-3-18(4-2)15(19)20-13-8-5-10-9-11(16)6-7-12(10)14(13)17/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSFBMKVBLPWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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